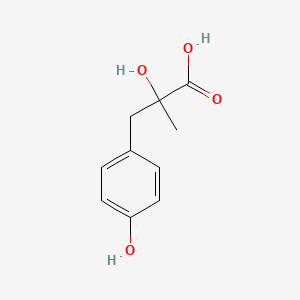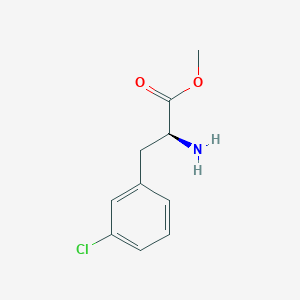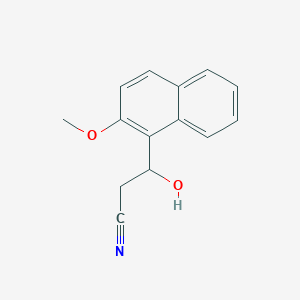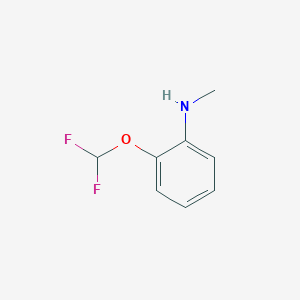![molecular formula C7H7BrOS B13485935 2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)
2-bromo-4H,6H,7H-thieno[3,2-c]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4H,6H,7H-thieno[3,2-c]pyran is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,6H,7H-thieno[3,2-c]pyran typically involves the bromination of a precursor thieno[3,2-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4H,6H,7H-thieno[3,2-c]pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyran derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-bromo-4H,6H,7H-thieno[3,2-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-bromo-4H,6H,7H-thieno[3,2-c]pyran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-thieno[3,2-c]pyran: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-fluoro-4H,6H,7H-thieno[3,2-c]pyran: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties.
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid:
Uniqueness
2-bromo-4H,6H,7H-thieno[3,2-c]pyran is unique due to the presence of the bromine atom, which can be used as a versatile functional group for further chemical modifications
Eigenschaften
IUPAC Name |
2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c8-7-3-5-4-9-2-1-6(5)10-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZKFVDXSAGQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)

![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)


![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)



![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)

![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
